The compound c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is a cyclic derivative of glucagon-like peptide-1, a crucial hormone involved in glucose metabolism and insulin secretion. This particular structure is designed to enhance the stability and activity of the native glucagon-like peptide-1, which is a 30- or 31-amino-acid peptide derived from proglucagon processing in the intestine. The primary forms of this peptide are GLP-1(7-36)NH2 and GLP-1(7-37), both of which exhibit insulinotropic properties, meaning they stimulate insulin secretion from pancreatic beta cells .
This compound falls under the category of peptides, specifically as a modified form of glucagon-like peptide-1. It can be classified as a peptide hormone and a potential therapeutic agent for conditions such as type 2 diabetes due to its role in glucose homeostasis.
The synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis techniques, which allow for the stepwise addition of amino acids to form the desired sequence. Advanced methods such as chemoselective ligation are also employed to create cyclic structures that enhance the compound's stability and receptor affinity .
The synthesis process may include:
The molecular structure of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 consists of a cyclic backbone formed by linking the side chains of glutamic acid at position 21 and lysine at position 25, with glycine at position 8 serving as part of the linear sequence. This cyclic structure promotes a conformation that enhances receptor binding affinity and biological activity.
The molecular formula can be represented as C₁₈H₂₃N₃O₄S, with specific stereochemistry influencing its interaction with GLP-1 receptors. The introduction of cyclic constraints significantly alters its pharmacokinetic properties compared to linear analogs .
The primary reactions involved in the synthesis of c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 include:
These reactions are typically facilitated by activating agents that promote nucleophilic attack on carboxyl groups by amine groups, leading to efficient bond formation while minimizing side reactions.
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors located on pancreatic beta cells. Upon binding, it activates intracellular signaling pathways that enhance glucose-dependent insulin secretion, thereby reducing blood glucose levels.
Studies have demonstrated that this modified peptide retains high receptor affinity and functional potency similar to native GLP-1, making it a promising candidate for therapeutic applications in diabetes management .
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 is characterized by:
Key chemical properties include:
c[Glu21-Lys25][Gly8]GLP-1(7-37)-NH2 has significant implications in medical research and therapeutics:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5